Cas no 1798623-67-2 (3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole)
![3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole structure](https://ja.kuujia.com/scimg/cas/1798623-67-2x500.png)
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole 化学的及び物理的性質
名前と識別子
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- (3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-3-yl)methanone
- 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole
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- インチ: 1S/C18H22N2O3S/c21-18(16-10-19-17-9-5-4-8-15(16)17)20-11-14(12-20)24(22,23)13-6-2-1-3-7-13/h4-5,8-10,13-14,19H,1-3,6-7,11-12H2
- InChIKey: ZSWXYFMOASUTQB-UHFFFAOYSA-N
- SMILES: C(N1CC(S(C2CCCCC2)(=O)=O)C1)(C1C2=C(NC=1)C=CC=C2)=O
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-1359-2mg |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6442-1359-5mg |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6442-1359-30mg |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6442-1359-25mg |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6442-1359-20mg |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6442-1359-2μmol |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6442-1359-75mg |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6442-1359-1mg |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6442-1359-10μmol |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6442-1359-20μmol |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole |
1798623-67-2 | 20μmol |
$118.5 | 2023-09-09 |
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indoleに関する追加情報
Professional Introduction to Compound with CAS No. 1798623-67-2 and Product Name: 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole
The compound with the CAS number 1798623-67-2 and the product name 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclohexanesulfonyl group and an azetidine-1-carbonyl moiety in its framework suggests a unique set of chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating indole scaffolds. The indole ring, known for its biological activity and structural versatility, has been extensively studied for its role in various pharmacological applications. The compound in question, 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole, combines this indole core with additional functional groups that enhance its pharmacological profile. Specifically, the cyclohexanesulfonyl group introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The azetidine-1-carbonyl moiety, while less common than other heterocycles such as pyrrolidines or piperidines, offers a distinct chemical space that can be exploited to develop new therapeutic agents. Research has shown that azetidine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the cyclohexanesulfonyl group into this framework further enhances these properties by improving metabolic stability and binding interactions with biological targets.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in the design of novel drugs. The compound 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole exemplifies this principle by demonstrating how strategic modifications to the indole core can lead to significant improvements in pharmacological activity. For instance, the presence of the cyclohexanesulfonyl group not only enhances the molecule's solubility but also increases its affinity for certain biological receptors. This has been observed in preclinical studies where derivatives of this compound have shown promising results in inhibiting key enzymes involved in disease pathways.
The synthesis of 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the azetidine-1-carbonyl group is particularly critical, as it serves as a key intermediate for further functionalization. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels. These methodologies ensure that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacological profile of this compound has been extensively evaluated through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting how different structural modifications will affect the molecule's biological activity. Molecular docking simulations have revealed that the cyclohexanesulfonyl group interacts strongly with specific amino acid residues in target proteins, suggesting potential therapeutic benefits. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these findings, demonstrating that derivatives of this compound can effectively modulate disease-related pathways.
In conclusion, the compound with CAS number 1798623-67-2 and product name 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure, characterized by an indole core combined with functional groups such as cyclohexanesulfonyl and azetidine-1-carbonyl, makes it a promising candidate for further exploration in drug development. Recent studies have highlighted its potential as a scaffold for novel therapeutic agents with applications ranging from antimicrobial to anticancer treatments. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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